(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20230032
InChI: InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C14H18F3NO2S
Molecular Weight: 321.36 g/mol

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC20230032

Molecular Formula: C14H18F3NO2S

Molecular Weight: 321.36 g/mol

* For research use only. Not for human or veterinary use.

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H18F3NO2S
Molecular Weight 321.36 g/mol
IUPAC Name tert-butyl N-[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate
Standard InChI InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)
Standard InChI Key FBAQDTJKERSFOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1

Introduction

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, which includes a trifluoromethylsulfanyl group, phenyl group, and carbamic acid tert-butyl ester functionality, makes it valuable for studying biological activity and chemical reactivity.

Molecular Details

  • Molecular Formula: C14H18F3NO2SC_{14}H_{18}F_{3}NO_{2}S

  • Molecular Weight: 321.36 g/mol

  • IUPAC Name: tert-butyl N-[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate

  • SMILES Notation: CC(C)(C)OC(=O)NC@@HC1=CC=CC=C1

Structural Features

The compound comprises:

  • A phenyl group contributing to aromaticity.

  • A trifluoromethylsulfanyl (-SCF₃) moiety, enhancing lipophilicity and metabolic stability.

  • A tert-butyl ester, providing steric hindrance and stability to the carbamate group.

Stereochemistry

The compound exists as a chiral molecule with an RR-configuration at its stereocenter, as indicated by its IUPAC name.

General Synthetic Pathway

The synthesis of (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester generally involves:

  • Trifluoromethylation: Introduction of the trifluoromethylsulfanyl group using reagents like trifluoromethanesulfenyl chloride.

  • Amidation: Coupling of the intermediate with tert-butyl carbamate under controlled conditions.

  • Purification: Recrystallization or chromatography to achieve high purity.

Reaction Conditions

Optimal conditions include:

  • Solvents such as dichloromethane or tetrahydrofuran (THF).

  • Catalysts like triethylamine or diisopropylethylamine.

  • Reaction temperatures ranging from -10°C to room temperature.

Medicinal Chemistry

The trifluoromethylsulfanyl group enhances the compound's interaction with biological targets due to its electron-withdrawing properties, potentially improving:

  • Enzyme binding affinity.

  • Pharmacokinetic properties, such as metabolic stability.

Organic Synthesis

The compound serves as a versatile intermediate in:

  • Synthesis of biologically active molecules.

  • Development of agrochemicals and materials science applications.

Mechanism of Action

The trifluoromethyl group in the structure improves the molecule's ability to interact with enzymes or receptors by altering electronic distribution and steric effects.

Potential Effects

Compounds with similar structures have demonstrated:

  • Antimicrobial activity.

  • Enzyme inhibition properties.
    Further studies are required to evaluate this compound's specific biological effects.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
CarbofuranCarbamate structureInsecticide
TriclosanAryl etherAntimicrobial
SulfadiazineSulfonamideAntibacterial

Future Research Directions

  • Biological Evaluation: Investigating antimicrobial, anticancer, or enzyme inhibition properties.

  • Derivatization: Modifying functional groups to enhance activity or solubility.

  • Mechanistic Studies: Exploring interaction pathways with biological macromolecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator